molecular formula C14H18N2O4 B1440094 2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid CAS No. 1184682-70-9

2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid

Cat. No.: B1440094
CAS No.: 1184682-70-9
M. Wt: 278.3 g/mol
InChI Key: VIVSJTMOXCVSCH-UHFFFAOYSA-N
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Description

2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a dihydropyridine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as infections and inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
  • Piperidin-2-yl acetic acid
  • 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride

Uniqueness

2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid is unique due to its combined structural features of a piperidine ring and a dihydropyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-[1-(1-methyl-2-oxopyridine-4-carbonyl)piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-15-7-5-10(8-12(15)17)14(20)16-6-3-2-4-11(16)9-13(18)19/h5,7-8,11H,2-4,6,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVSJTMOXCVSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCCCC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid
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2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid
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2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid
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2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid
Reactant of Route 5
2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid
Reactant of Route 6
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2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid

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